Methyl 2,5-dibromonicotinate
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Overview
Description
“Methyl 2,5-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.928 Da . It’s commonly used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dibromonicotinate” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The exact linear structure formula is not provided in the search results .
Physical And Chemical Properties Analysis
“Methyl 2,5-dibromonicotinate” has a predicted density of 1.928±0.06 g/cm3 . Its boiling point is predicted to be 279.1±20.0 °C . The melting point is reported to be 48-49 °C . The compound’s exact mass is 292.86900 .
Scientific Research Applications
Application 1: Green Solvent
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, is used as a green solvent under the brand name Rhodiasolv PolarClean. It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach . The most advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .
- Results or Outcomes : The new synthesis was found to be more sustainable than the patented routes. Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 2: Drug Delivery
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have emerged as useful tools for biomedical applications, specifically for drug delivery .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : As drug carriers, MOFs offer high drug loading capacity and controlled release at the target site .
Application 3: Membrane Science
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, has broad opportunities in membrane science . This is particularly relevant where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
- Methods of Application : The solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility and NMR residual shifts have been determined to facilitate the uptake of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a green solvent .
- Results or Outcomes : The use of this green solvent in membrane science could potentially reduce the environmental impact and safety issues associated with the use of conventional, toxic polar aprotic solvents .
Application 4: Energy Harvesting
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have been exploited for various applications such as energy harvesting .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : The exceptional physicochemical properties of MOFs and NMOFs have made them useful tools in energy harvesting .
Application 5: Green Chemistry
- Summary of the Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 2,5-dibromonicotinate, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It is sold under the brand name Rhodiasolv PolarClean .
- . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
- Results or Outcomes : Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 6: Gas Storage
- Summary of the Application : Metal–organic frameworks (MOFs) and their nanoscale counterparts (NMOFs), which could potentially be synthesized using Methyl 2,5-dibromonicotinate, have been exploited for various applications such as gas storage .
- Methods of Application : MOFs are synthesized in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
- Results or Outcomes : The exceptional physicochemical properties of MOFs and NMOFs have made them useful tools in gas storage .
Safety And Hazards
properties
IUPAC Name |
methyl 2,5-dibromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNHPIJCKMPTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506560 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dibromonicotinate | |
CAS RN |
78686-82-5 |
Source
|
Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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